Cas no 2649076-48-0 (6-(2-isocyanatoethyl)-1H-indole)

6-(2-isocyanatoethyl)-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 6-(2-isocyanatoethyl)-1H-indole
- 2649076-48-0
- EN300-1808026
-
- Inchi: 1S/C11H10N2O/c14-8-12-5-3-9-1-2-10-4-6-13-11(10)7-9/h1-2,4,6-7,13H,3,5H2
- InChI Key: PTIYCMIKQFHAQU-UHFFFAOYSA-N
- SMILES: O=C=NCCC1C=CC2C=CNC=2C=1
Computed Properties
- Exact Mass: 186.079312947g/mol
- Monoisotopic Mass: 186.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.2Ų
- XLogP3: 4
6-(2-isocyanatoethyl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1808026-10.0g |
6-(2-isocyanatoethyl)-1H-indole |
2649076-48-0 | 10g |
$3929.0 | 2023-06-02 | ||
Enamine | EN300-1808026-1.0g |
6-(2-isocyanatoethyl)-1H-indole |
2649076-48-0 | 1g |
$914.0 | 2023-06-02 | ||
Enamine | EN300-1808026-0.1g |
6-(2-isocyanatoethyl)-1H-indole |
2649076-48-0 | 0.1g |
$804.0 | 2023-09-19 | ||
Enamine | EN300-1808026-0.25g |
6-(2-isocyanatoethyl)-1H-indole |
2649076-48-0 | 0.25g |
$840.0 | 2023-09-19 | ||
Enamine | EN300-1808026-10g |
6-(2-isocyanatoethyl)-1H-indole |
2649076-48-0 | 10g |
$3929.0 | 2023-09-19 | ||
Enamine | EN300-1808026-2.5g |
6-(2-isocyanatoethyl)-1H-indole |
2649076-48-0 | 2.5g |
$1791.0 | 2023-09-19 | ||
Enamine | EN300-1808026-0.5g |
6-(2-isocyanatoethyl)-1H-indole |
2649076-48-0 | 0.5g |
$877.0 | 2023-09-19 | ||
Enamine | EN300-1808026-5g |
6-(2-isocyanatoethyl)-1H-indole |
2649076-48-0 | 5g |
$2650.0 | 2023-09-19 | ||
Enamine | EN300-1808026-5.0g |
6-(2-isocyanatoethyl)-1H-indole |
2649076-48-0 | 5g |
$2650.0 | 2023-06-02 | ||
Enamine | EN300-1808026-0.05g |
6-(2-isocyanatoethyl)-1H-indole |
2649076-48-0 | 0.05g |
$768.0 | 2023-09-19 |
6-(2-isocyanatoethyl)-1H-indole Related Literature
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on 6-(2-isocyanatoethyl)-1H-indole
6-(2-Isocyanatoethyl)-1H-Indole: A Comprehensive Overview
6-(2-Isocyanatoethyl)-1H-indole, also known by its CAS number CAS No. 2649076-48-0, is a versatile compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is a derivative of indole, a heterocyclic aromatic organic compound with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution at the sixth position of the indole ring with a 2-isocyanatoethyl group introduces unique chemical properties, making it a valuable building block for various applications.
The structure of 6-(2-isocyanatoethyl)-1H-indole consists of an indole core with an isocyanate functional group attached via an ethyl chain. Isocyanates are highly reactive groups that can undergo nucleophilic addition reactions, making them ideal for polymer synthesis, cross-linking agents, and surface coatings. The indole moiety, on the other hand, is known for its biological activity and ability to act as a scaffold in drug design due to its ability to interact with various biological targets such as enzymes and receptors.
Recent advancements in synthetic chemistry have led to more efficient methods for the preparation of 6-(2-isocyanatoethyl)-1H-indole. Traditionally, the compound can be synthesized through Friedel-Crafts alkylation or acylation reactions, followed by functionalization to introduce the isocyanate group. However, modern approaches often utilize catalytic systems and green chemistry principles to enhance yield and reduce environmental impact.
The applications of 6-(2-isocyanatoethyl)-1H-indole are diverse and expanding rapidly with ongoing research. In materials science, this compound serves as a precursor for polyurethanes and other high-performance polymers due to its reactivity with hydroxyl and amine groups. Its ability to form cross-linked networks makes it valuable in adhesives, sealants, and coatings where durability and flexibility are required.
In the pharmaceutical industry, the indole core of 6-(2-isocyanatoethyl)-1H-indole has been exploited in drug discovery programs targeting various diseases such as cancer, inflammation, and neurodegenerative disorders. The substitution pattern at the sixth position allows for further functionalization, enabling researchers to design molecules with enhanced bioavailability and specificity.
Recent studies have also explored the use of 6-(2-isocyanatoethyl)-1H-indole in nanotechnology applications. By incorporating this compound into self-assembling structures or stimuli-responsive materials, scientists aim to develop advanced drug delivery systems and sensors with unprecedented functionality.
The reactivity of the isocyanate group in CAS No. 2649076-48-0 has also made it a valuable intermediate in organic synthesis for constructing complex molecules through stepwise assembly strategies. This capability underscores its importance in both academic research and industrial chemical production.
In conclusion, 6-(2-isocyanatoethyl)-1H-indole (CAS No. 2649076-48-0) stands out as a multifaceted compound with significant potential across multiple disciplines. Its unique chemical properties, combined with advancements in synthetic methods and application development, ensure that this compound will continue to play a pivotal role in driving innovation in chemistry and related fields.
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